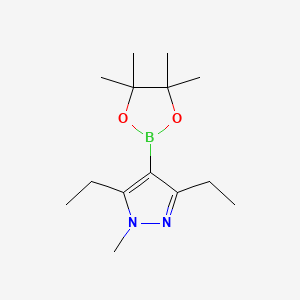![molecular formula C16H12N4 B11855985 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinazoline ring, with a phenyl group attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine typically involves a multi-step process. One common method includes the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides under mild conditions. This reaction proceeds via a one-pot two-step process, resulting in the formation of pyrazoloquinazolines in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times, lower temperatures, and cleaner reactions with minimal by-products. This method involves the use of microwaves to accelerate the reaction between 2-hydrazinobenzoic acid hydrochloride and ethylbenzoylacetate, followed by condensation with appropriate α-cyanoketones .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits promising anticancer, antiviral, and antimicrobial activities, making it a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine: This compound exhibits similar biological activities and is used in the development of anti-HIV and antibacterial agents.
Phenylpyrazolo[1,5-A]pyridin-3-yl compounds: These compounds share a similar pyrazole structure and exhibit diverse biological activities.
Uniqueness: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Propiedades
Fórmula molecular |
C16H12N4 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-phenylpyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C16H12N4/c17-16-18-13-9-5-4-8-12(13)15-10-14(19-20(15)16)11-6-2-1-3-7-11/h1-10H,(H2,17,18) |
Clave InChI |
WCINJLOQJHXJFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)


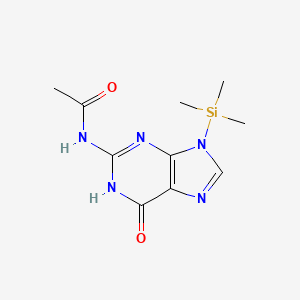
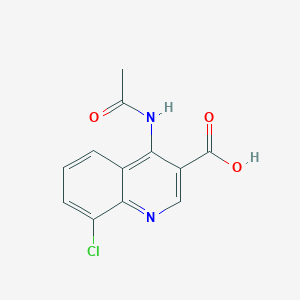

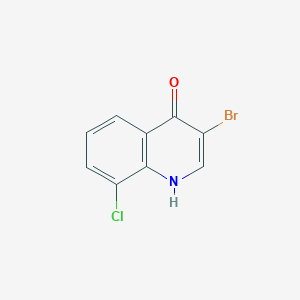
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
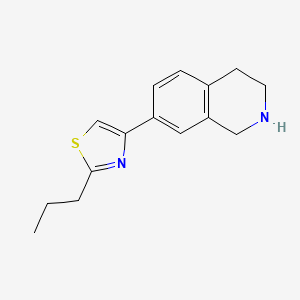

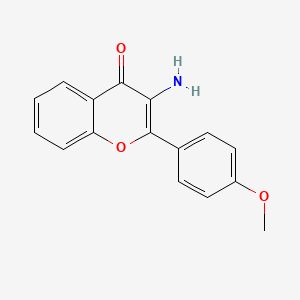
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

